Fungisterol

Description

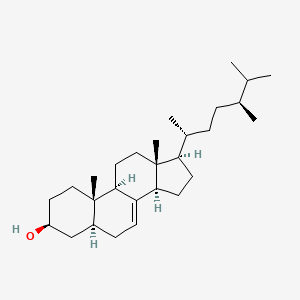

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBZUWUTZUUCP-ZRKHGVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026572 | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-78-9 | |

| Record name | Δ7-Campesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Ergostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-ergost-7-en-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-ERGOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Fungisterol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, with ergosterol (B1671047) being its most prominent member, is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it modulates fluidity, permeability, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a complex and highly regulated process, making it a prime target for antifungal drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including its key enzymes, intermediates, and regulatory mechanisms. Furthermore, it presents detailed experimental protocols and quantitative data to aid researchers in their study of this vital fungal process.

The Core Biosynthetic Pathway of Ergosterol

The biosynthesis of ergosterol from acetyl-CoA is a multi-step process that can be broadly divided into three main stages: the Mevalonate Pathway, the Squalene Formation, and the Post-Squalene Pathway (late pathway) leading to ergosterol. This intricate network of reactions is primarily localized to the endoplasmic reticulum.

Diagram of the Ergosterol Biosynthetic Pathway

Caption: The biosynthetic pathway of ergosterol, from acetyl-CoA to the final product.

Quantitative Data

| Enzyme (Gene) | Substrate | Km (µM) | Organism |

| Squalene Epoxidase (Erg1p) | Squalene | 13.5 | Saccharomyces cerevisiae[1] |

| Lanosterol 14-α-demethylase (Erg11p) | Lanosterol | 6.3 - 15 | Candida albicans[2] |

| Lanosterol 14-α-demethylase (Erg11p) | 24,25-dihydrolanosterol | 25 | Candida albicans[2] |

Signaling and Regulatory Pathways

The biosynthesis of ergosterol is tightly regulated at the transcriptional level to maintain cellular homeostasis and respond to environmental cues. Key transcription factors, such as Upc2 and Ecm22 in Saccharomyces cerevisiae, play a pivotal role in this regulation.

Diagram of Transcriptional Regulation of Ergosterol Biosynthesis

Caption: Transcriptional regulation of ergosterol biosynthesis in response to cellular signals.

Experimental Protocols

Protocol for Extraction and Quantification of Ergosterol

This protocol is adapted from established methods for the extraction and quantification of ergosterol from fungal cells, which is a common method to estimate fungal biomass.

Materials:

-

Fungal cell pellet

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

n-Heptane

-

Sterile distilled water

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Cell Harvesting: Harvest fungal cells by centrifugation and wash the pellet with sterile distilled water. Determine the wet or dry weight of the pellet.

-

Saponification: Resuspend the cell pellet in a 2:1 mixture of methanol and ethanol. Add a solution of 4% (w/v) KOH in 90% ethanol.

-

Incubate the mixture at 80°C for 1 hour to saponify the lipids.

-

Extraction: After cooling to room temperature, add sterile distilled water and n-heptane to the mixture.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.

-

Centrifuge to separate the phases and carefully collect the upper n-heptane layer.

-

Quantification:

-

Spectrophotometry: Scan the absorbance of the n-heptane extract from 230 to 300 nm. Ergosterol has a characteristic absorbance peak at 282 nm. The concentration can be calculated using a standard curve of pure ergosterol.

-

HPLC: For more precise quantification, evaporate the n-heptane extract to dryness under a stream of nitrogen and redissolve the residue in methanol. Analyze the sample using a C18 reverse-phase HPLC column with methanol as the mobile phase. Detect ergosterol by its UV absorbance at 282 nm.

-

Protocol for Cloning, Expression, and Purification of Lanosterol 14-α-demethylase (Erg11p)

This protocol outlines a general workflow for the heterologous expression and purification of a key enzyme in the ergosterol pathway, Erg11p (CYP51), which is a common target for antifungal drugs.

Materials:

-

Fungal genomic DNA or cDNA

-

Appropriate PCR primers with restriction sites

-

Expression vector (e.g., pET vector for E. coli or pYES2 for yeast)

-

Competent E. coli strain for cloning and expression (e.g., DH5α and BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (for induction in E. coli)

-

Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and protease inhibitors)

-

Ni-NTA affinity chromatography column (for His-tagged proteins)

-

SDS-PAGE reagents

Procedure:

-

Gene Amplification: Amplify the coding sequence of the ERG11 gene from fungal genomic DNA or cDNA using PCR with primers containing appropriate restriction sites.

-

Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the ERG11 gene into the expression vector. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).

-

Plasmid Isolation and Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the ERG11 gene by restriction digestion and DNA sequencing.

-

Protein Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)). Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet the cell debris. If the protein is soluble and has a His-tag, apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the purified Erg11p with an imidazole (B134444) gradient.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Experimental Workflows

Diagram of an Experimental Workflow for Functional Characterization of an Ergosterol Biosynthesis Enzyme

Caption: A generalized workflow for the functional characterization of a novel enzyme in the this compound biosynthetic pathway.

References

Fungisterol and ergosterol biosynthesis in yeast

An In-depth Technical Guide to Fungisterol and Ergosterol (B1671047) Biosynthesis in Yeast

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells, and is a critical component for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[1][2][3][4] The biosynthetic pathway of ergosterol is a complex, energy-intensive process involving numerous enzymes, making it a well-established and primary target for a majority of commercially available antifungal drugs.[1][2][4] This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway in yeast, detailing the core enzymatic steps, regulatory networks, and quantitative data on sterol composition. Furthermore, it supplies detailed experimental protocols for the extraction and analysis of these vital lipids and presents key pathways and workflows as diagrams generated using the DOT language for clarity and reproducibility.

The Ergosterol Biosynthetic Pathway

The synthesis of ergosterol from acetyl-CoA is a highly conserved and intricate pathway that can be conceptually divided into three main modules: the mevalonate (B85504) pathway, the synthesis of farnesyl pyrophosphate (farnesyl-PP), and the late pathway of sterol synthesis, which culminates in ergosterol.[1][2][5] This entire process consumes a significant amount of cellular energy, requiring at least 24 ATP and 16 NADPH molecules for the synthesis of a single ergosterol molecule.[1]

Module 1: Mevalonate Biosynthesis This initial stage is conserved across all eukaryotes and begins with the condensation of two acetyl-CoA molecules.[1][2]

-

Step 1: Acetoacetyl-CoA thiolase (Erg10) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1]

-

Step 2: HMG-CoA synthase (Erg13) adds a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1]

-

Step 3: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (Hmg1 and Hmg2), which is a major metabolic checkpoint and the rate-limiting step of this module.[1][2][6]

Module 2: Farnesyl Pyrophosphate (Farnesyl-PP) Biosynthesis Mevalonate is converted into the isoprenoid building block, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Step 4-6: A series of phosphorylation and decarboxylation reactions, catalyzed by mevalonate kinase (Erg12), phosphomevalonate kinase (Erg8), and mevalonate pyrophosphate decarboxylase (Mvd1/Erg19), convert mevalonate into IPP.[5]

-

Step 7: IPP is isomerized to DMAPP by IPP isomerase (Idi1).[5]

-

Step 8: Farnesyl pyrophosphate synthetase (Erg20) sequentially condenses two IPP molecules with one DMAPP molecule to form farnesyl-PP.[5] Farnesyl-PP is a crucial branch-point metabolite, also used in the synthesis of dolichols, ubiquinone, and prenylated proteins.[2][7]

Module 3: Late Pathway - Ergosterol Synthesis This final and most complex module converts farnesyl-PP to ergosterol and occurs primarily in the endoplasmic reticulum (ER).[2][5]

-

Step 9: The first committed step towards sterol synthesis involves the head-to-head condensation of two farnesyl-PP molecules by squalene (B77637) synthase (Erg9) to form squalene.[1][2]

-

Step 10-11: Squalene is epoxidized by squalene epoxidase (Erg1) and then cyclized by lanosterol (B1674476) synthase (Erg7) to form lanosterol, the first sterol intermediate.[1][5]

-

Subsequent Steps: A series of demethylations, desaturations, and reductions, catalyzed by a suite of ERG enzymes (including Erg11, Erg24, Erg25, Erg26, Erg27, Erg6, Erg2, Erg3, Erg5, and Erg4), convert lanosterol through various intermediates (e.g., zymosterol, fecosterol, episterol) into the final product, ergosterol.[2][4][5]

Key Enzymes in Ergosterol Biosynthesis

The enzymes of the ergosterol pathway, encoded by the ERG genes, are highly conserved among fungi. Many of these enzymes, particularly in the late pathway, are targets for antifungal drugs.[2][8] Several genes, such as ERG1, ERG7, ERG9, and ERG11, are essential for yeast viability under normal conditions.[1]

| Gene | Enzyme Name | Function in Pathway |

| Module 1 | ||

| ERG10 | Acetoacetyl-CoA thiolase | Condenses two Acetyl-CoA molecules.[1][5] |

| ERG13 | HMG-CoA synthase | Synthesizes HMG-CoA.[1][5] |

| HMG1/HMG2 | HMG-CoA reductase | Reduces HMG-CoA to mevalonate (rate-limiting step).[2][6] |

| Module 2 | ||

| ERG12 | Mevalonate kinase | Phosphorylates mevalonate.[5] |

| ERG8 | Phosphomevalonate kinase | Phosphorylates phosphomevalonate.[5] |

| MVD1/ERG19 | Mevalonate pyrophosphate decarboxylase | Decarboxylates mevalonate pyrophosphate to IPP.[5] |

| ERG20 | Farnesyl pyrophosphate synthetase | Synthesizes farnesyl-PP.[5] |

| Module 3 | ||

| ERG9 | Squalene synthase | Synthesizes squalene from farnesyl-PP.[1][2] |

| ERG1 | Squalene epoxidase | Epoxidizes squalene to 2,3-oxidosqualene (B107256).[1][2] |

| ERG7 | Lanosterol synthase | Cyclizes 2,3-oxidosqualene to lanosterol.[1] |

| ERG11 (CYP51) | Lanosterol 14-alpha-demethylase | Demethylates lanosterol (major azole target).[1][5] |

| ERG24 | C-14 sterol reductase | Reduces the C-14 double bond.[5] |

| ERG25 | C-4 methyl sterol oxidase | C-4 demethylation complex.[5] |

| ERG6 | C-24 sterol methyltransferase | Methylates the C-24 side chain.[5] |

| ERG2 | C-8 sterol isomerase | Isomerizes the C-8 double bond to C-7.[5] |

| ERG3 | C-5 sterol desaturase | Introduces the C-5 double bond.[5] |

| ERG5 | C-22 sterol desaturase | Introduces the C-22 double bond.[5] |

| ERG4 | C-24(28) sterol reductase | Reduces the C-24(28) double bond.[5] |

Regulation of Ergosterol Biosynthesis

To maintain cellular homeostasis and adapt to environmental stress, ergosterol levels are tightly controlled through multiple overlapping mechanisms, including transcriptional regulation and feedback inhibition.[3][5]

Transcriptional Regulation: The expression of many ERG genes is coordinated by a network of transcription factors that respond to cellular sterol levels, oxygen availability, and iron.[3][5]

-

Upc2 and Ecm22: These are the primary sterol regulatory element (SRE)-binding transcription factors in Saccharomyces cerevisiae.[3][5] Under low-sterol conditions, Upc2 (and its homolog Ecm22) translocates to the nucleus, binds to SREs in the promoters of ERG genes, and activates their transcription.[5] Conversely, binding of ergosterol or its intermediates to the C-terminal domain of Upc2 is thought to prevent its nuclear import, thus downregulating the pathway.[9]

-

Hap1, Rox1, and Mot3: These factors primarily mediate the response to oxygen and heme levels.[3][5] Since several enzymatic steps in the late pathway are oxygen-dependent (catalyzed by Erg1, Erg3, Erg5, Erg11, and Erg25), these transcription factors play a crucial role in coordinating ergosterol synthesis with respiratory activity.[2][6]

Feedback Inhibition: The ergosterol pathway is also regulated by feedback mechanisms. High levels of ergosterol can induce the degradation of HMG-CoA reductase (Hmg1/2) via the proteasome pathway, reducing the synthesis of mevalonate and down-regulating the entire pathway.[1] Additionally, studies have shown that an excess of ergosterol can lead to a 5- to 10-fold decrease in the specific activities of the first two enzymes, acetoacetyl-CoA thiolase (Erg10) and HMG-CoA synthase (Erg13).[10][11]

Quantitative Data on Yeast Sterol Composition

The relative amounts of ergosterol and its precursors can vary significantly depending on the yeast strain, growth conditions, and the integrity of the biosynthetic pathway. Lipid particles serve as a primary site for the storage of sterol esters.[12][13][14]

Table 1: Sterol Composition of Subcellular Membranes in S. cerevisiae Data adapted from Zinser et al., 1993.[13]

| Subcellular Fraction | Ergosterol | Zymosterol | Episterol | Fecosterol | Lanosterol | Total Sterol (µg/mg protein) |

| Plasma Membrane | 89.2% | 2.5% | 2.4% | 1.9% | 1.1% | 114.5 |

| Secretory Vesicles | 82.5% | 3.9% | 5.3% | 3.6% | 1.8% | 85.7 |

| Vacuolar Membrane | 61.3% | 10.2% | 8.9% | 9.4% | 6.5% | 25.1 |

| Golgi | 60.1% | 11.5% | 10.1% | 9.8% | 5.9% | 18.2 |

| Endoplasmic Reticulum | 55.4% | 14.3% | 11.2% | 10.7% | 6.1% | 10.3 |

| Lipid Particles | 45.1% | 19.8% | 15.4% | 16.2% | 2.3% | 15.8 |

| Mitochondria | 39.8% | 18.7% | 15.9% | 14.9% | 8.2% | 4.9 |

Table 2: Ergosterol Content in Aspergillus fumigatus Mutant Strains Data adapted from Alcazar-Fuoli et al., 2008.[15]

| Strain | Genotype | Total Ergosterol (µg/mg dry weight) |

| CM-237 | Wild Type | 5.99 ± 0.86 |

| CM-A8 | cyp51AΔ | 5.98 ± 0.82 |

| CM-B7 | cyp51BΔ | 4.25 ± 0.64 |

| CM-A80 | erg3AΔ | 6.58 ± 0.29 |

| CM-B866 | erg3BΔ | 2.02 ± 0.74 |

| CM-C65 | erg3CΔ | 5.64 ± 2.02 |

Experimental Protocols

Protocol 1: Extraction of Non-Saponifiable Sterols from Yeast

This protocol describes a standard method for extracting total sterols (both free and esterified) from yeast cells. The method involves a chemical disruption of the cells (saponification) followed by liquid-liquid extraction of the non-saponifiable lipids, which include ergosterol and its precursors.[16][17]

Materials:

-

Yeast cell pellet

-

Alcoholic KOH solution (e.g., 25% KOH in 50% ethanol)

-

n-Heptane or n-Hexane (HPLC grade)

-

Sterile deionized water

-

Nitrogen gas stream

-

Glass screw-cap tubes with Teflon-lined caps

-

Vortex mixer

-

Water bath or heating block (80°C)

-

Centrifuge

Procedure:

-

Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes). Wash the cell pellet once with sterile deionized water and transfer a known amount (e.g., 20-50 mg dry weight) to a glass screw-cap tube.

-

Saponification: Add 2-3 mL of alcoholic KOH solution to the cell pellet. Vortex vigorously to resuspend the cells completely.

-

Hydrolysis: Incubate the tube in a water bath at 80°C for 1-2 hours. This step lyses the cells and hydrolyzes fatty acid esters, including steryl esters, releasing the sterols.

-

Cooling: Allow the tubes to cool to room temperature.

-

Extraction: Add 1 mL of sterile deionized water and 3 mL of n-heptane (or n-hexane) to the tube. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the organic phase.

-

Phase Separation: Centrifuge the tube briefly (e.g., 2,000 x g for 2 minutes) to separate the aqueous and organic phases. The upper organic layer contains the sterols.

-

Collection: Carefully transfer the upper n-heptane layer to a new clean glass tube.

-

Re-extraction (Optional but Recommended): To maximize yield, perform a second extraction by adding another 2-3 mL of n-heptane to the original tube, vortexing, and collecting the organic phase as before. Combine the organic fractions.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid film contains the total cellular sterols.

-

Resuspension: Resuspend the dried sterol extract in a known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase for HPLC) for subsequent analysis.

Protocol 2: Quantification of Ergosterol by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis or Diode-Array Detector (DAD)

-

C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation: Resuspend the dried sterol extract from Protocol 1 in 1 mL of methanol. Filter through a 0.22 µm syringe filter if necessary.

-

Mobile Phase: Use 100% methanol or an isocratic mixture such as 95% methanol and 5% water.[17]

-

Chromatographic Conditions:

-

Detection: Monitor the absorbance at 282 nm, which is the characteristic absorbance maximum for ergosterol's conjugated diene system.[17] A full spectrum scan (e.g., 230-300 nm) using a DAD can help identify ergosterol and its precursors by their unique spectral properties.

-

Quantification: Prepare a standard curve using a serial dilution of pure ergosterol standard of known concentrations. Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of early enzymes of ergosterol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Sterol composition of yeast organelle membranes and subcellular distribution of enzymes involved in sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sterol composition of yeast organelle membranes and subcellular distribution of enzymes involved in sterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. davidmoore.org.uk [davidmoore.org.uk]

- 16. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]

- 17. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to Key Enzymes in the Fungisterol Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol (B1671047) is an essential sterol in fungal cell membranes, analogous to cholesterol in mammals, and a primary target for antifungal therapies. The biosynthetic pathway of ergosterol is a complex, multi-enzyme process that offers several key targets for the development of antifungal agents. This technical guide provides a comprehensive overview of the core enzymes within the fungisterol (ergosterol) synthesis pathway, with a focus on the most critical and druggable targets: Squalene (B77637) Epoxidase (Erg1), Lanosterol (B1674476) 14-α-demethylase (CYP51/Erg11), and Sterol C-14 Reductase (Erg24). It details their biochemical functions, summarizes key quantitative data regarding their kinetics and inhibition, provides in-depth experimental protocols for their study, and visualizes the core processes and workflows to aid in research and drug development efforts.

The this compound (Ergosterol) Biosynthesis Pathway: An Overview

The synthesis of ergosterol is a vital and highly conserved process in fungi, consuming a significant amount of energy in the form of ATP and NADPH.[1] The pathway can be broadly divided into three main stages: the synthesis of the precursor mevalonate, the formation of squalene, and the late-stage conversion of lanosterol to ergosterol. Many of the enzymes in this pathway are essential for fungal viability, and their absence in mammals makes them excellent targets for selective antifungal drugs.[2][3]

The overall flow of the late pathway, which contains the most prominent drug targets, begins with the cyclization of squalene and proceeds through a series of demethylation, desaturation, and reduction reactions to yield the final ergosterol product.

Caption: The this compound synthesis pathway with key enzymes and drug targets.

In-Depth Analysis of Key Enzymes

While the pathway involves over 20 enzymes, three stand out as the most validated and clinically relevant targets for antifungal drugs.[4]

Squalene Epoxidase (Erg1)

Squalene epoxidase, encoded by the ERG1 gene, is a rate-limiting, membrane-bound enzyme that catalyzes the stereospecific oxidation of squalene to 2,3-oxidosqualene.[5] This is the first oxygen-dependent step in the pathway and commits squalene to sterol synthesis. The enzyme requires FAD, NADPH, and molecular oxygen as cofactors for its activity.[5][6] Its essential role makes it an attractive target.

Clinical Relevance: Erg1 is the primary target of the allylamine (B125299) class of antifungals (e.g., terbinafine) and the thiocarbamates (e.g., tolnaftate).[7][8] Inhibition of Erg1 leads to a depletion of ergosterol and a cytotoxic accumulation of the substrate squalene.[8]

| Parameter | Organism | Value | Comments | Reference |

| Squalene Accumulation | S. cerevisiae (WT) | ~700 µg / 10⁹ cells | Limit of accumulation with terbinafine (B446) treatment before growth defects. | [7] |

| Squalene Accumulation | S. cerevisiae (erg1 mutant) | >1000 µg / 10⁹ cells | Achieved via specific point mutations in ERG1, with less impact on growth. | [7] |

| Terbinafine IC₅₀ | S. cerevisiae (WT) | 0.1 - 10 µg/ml | Susceptibility range in liquid culture. | [9] |

Lanosterol 14-α-Demethylase (CYP51/Erg11)

Lanosterol 14-α-demethylase is a cytochrome P450 enzyme that is critical for the biosynthesis of sterols in eukaryotes.[10] In fungi, it is encoded by the ERG11 gene (also known as CYP51). This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a three-step process requiring NADPH and O₂.[11] This demethylation is an essential checkpoint in the conversion of lanosterol to ergosterol.[10]

Clinical Relevance: CYP51 is the most prominent antifungal drug target, inhibited by all azole drugs (e.g., fluconazole, itraconazole, voriconazole).[4][12] Azoles bind to the heme iron in the enzyme's active site, blocking substrate binding and leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[12] Mutations in the ERG11 gene are a primary mechanism of clinical azole resistance.[13]

Quantitative Data: CYP51 is the most extensively studied enzyme in the pathway, with significant kinetic and binding data available.

| Parameter | Organism/Enzyme | Ligand/Substrate | Value | Reference |

| K_m | C. albicans CYP51 | Lanosterol | 6.3 µM | [14] |

| k_cat | C. albicans CYP51 | Lanosterol | 33 min⁻¹ | [14] |

| K_s (Substrate Binding) | A. fumigatus CYP51B | Lanosterol | 8.6 µM | [15] |

| K_s (Substrate Binding) | A. fumigatus CYP51B | Eburicol | 22.6 µM | [15] |

| K_d (Dissociation Constant) | C. krusei CYP51 | Clotrimazole | 0.12 ± 0.02 µM | [16] |

| K_d (Dissociation Constant) | C. krusei CYP51 | Miconazole | 0.16 ± 0.02 µM | [16] |

| K_d (Dissociation Constant) | C. krusei CYP51 | Ketoconazole | 0.23 ± 0.03 µM | [16] |

| K_d (Dissociation Constant) | C. krusei CYP51 | Fluconazole | 22.4 ± 3.1 µM | [16] |

Sterol C-14 Reductase (Erg24)

Sterol C-14 Reductase, encoded by the ERG24 gene, catalyzes the reduction of the C14=C15 double bond in the sterol intermediate 4,4-dimethyl-cholesta-8,14,24-trienol, using NADPH as a cofactor.[17][18] This step follows the demethylation by CYP51 and is essential for producing the correct sterol core structure. The ERG24 gene is essential for normal aerobic growth in Saccharomyces cerevisiae, and while not strictly essential in Candida albicans, its deletion significantly reduces virulence, highlighting its importance as a potential drug target.[2][19]

Clinical Relevance: Erg24, along with the C-8 sterol isomerase (Erg2), is the target of the morpholine (B109124) class of antifungals (e.g., fenpropimorph, amorolfine), which are used extensively in agriculture and topically in medicine.[2][19] Inhibition leads to the accumulation of abnormal sterols like ignosterol, disrupting membrane function.[2]

Quantitative Data: Quantitative data for Erg24 is less common than for CYP51, but inhibition studies provide useful metrics.

| Parameter | Organism | Compound | Value | Comments | Reference |

| IC₅₀ (Ergosterol Synthesis) | C. albicans | Compound 1a (Aminopiperidine) | 0.032 mg/L | Measured by inhibition of radiolabeled acetate (B1210297) incorporation into ergosterol. | [2] |

| IC₅₀ (Ergosterol Synthesis) | C. albicans | Compound 1b (Aminopiperidine) | 0.063 mg/L | Measured by inhibition of radiolabeled acetate incorporation into ergosterol. | [2] |

| MIC (Growth Inhibition) | C. albicans | Fenpropimorph | >128 µg/mL | The erg24 mutant showed higher resistance to fenpropimorph. | [19] |

Experimental Protocols

Studying the enzymes of the this compound pathway is critical for understanding their function and for screening new inhibitors. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Purification of Fungal CYP51

This protocol describes the expression of recombinant fungal CYP51 in E. coli, a common method for obtaining sufficient quantities of the enzyme for biochemical and structural studies.[15][16]

Methodology:

-

Cloning: The full-length cDNA of the target CYP51 gene (e.g., from A. fumigatus) is cloned into an appropriate E. coli expression vector (e.g., pCW or pSPORT).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., DH5α or BL21).

-

Culture Growth: A 10 mL overnight culture is used to inoculate 1 L of Terrific Broth (or similar rich medium) containing the appropriate antibiotic. The culture is grown at 37°C with shaking (~230 rpm) until the OD₆₀₀ reaches 0.6-0.8.[16]

-

Induction: Protein expression is induced by adding 0.5-1 mM IPTG. To facilitate proper heme incorporation, 0.65-1 mM 5-aminolevulinic acid (a heme precursor) is also added.[15][16]

-

Expression: The culture is incubated for a further 18-48 hours at a reduced temperature (e.g., 27°C) with slower shaking (~120-170 rpm) to enhance protein folding.[15][16]

-

Cell Harvest & Lysis: Cells are harvested by centrifugation (e.g., 3000 x g, 20 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 0.3 M NaCl, 0.1 mM PMSF) and can be frozen at -80°C. Cells are subsequently lysed using a French press or sonication.

-

Purification:

-

The lysate is centrifuged to pellet cell debris, and the supernatant containing the membrane fraction is collected.

-

The membrane fraction is solubilized using a detergent (e.g., 2% sodium cholate).

-

The solubilized protein is purified using a combination of chromatography techniques, such as amino-octyl sepharose and hydroxyapatite (B223615) chromatography.[20]

-

-

Purity Assessment: The purity of the final protein is assessed by SDS-PAGE, and the concentration of functional P450 is determined by CO-difference spectroscopy.

Caption: Experimental workflow for heterologous expression and purification of CYP51.

In Vitro Reconstituted CYP51 Activity Assay

This protocol measures the enzymatic activity of purified, recombinant CYP51 by monitoring the conversion of its substrate (e.g., lanosterol) to product.[11]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Purified CYP51 (e.g., 0.5-1 µM final concentration).

-

Purified cytochrome P450 reductase (CPR) in a molar excess (e.g., 2 µM).

-

Radiolabeled substrate (e.g., ³H-lanosterol) at a concentration near its K_m (e.g., 50 µM). The substrate should be dispersed in a lipid carrier like dilaurylphosphatidyl choline (B1196258) (DLPC).

-

The test inhibitor compound at various concentrations, or solvent control (e.g., DMSO).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) to a final volume of ~950 µL.

-

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow for temperature equilibration and inhibitor binding.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 0.25-1 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-60 minutes), ensuring the reaction remains in the linear range for initial rate studies.

-

Reaction Termination: Stop the reaction by extracting the sterols with an organic solvent like ethyl acetate.

-

Analysis:

-

Dry the organic extract under nitrogen.

-

Resuspend the dried sterols in a suitable solvent (e.g., methanol).

-

Analyze the substrate and product mixture using reverse-phase HPLC equipped with a radiodetector (e.g., β-RAM detector) to quantify the amount of product formed.[11]

-

-

Data Analysis: Calculate the rate of reaction. For inhibition studies, determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Caption: Experimental workflow for a reconstituted CYP51 enzymatic activity assay.

In Vitro Squalene Epoxidase (Erg1) Activity Assay

This protocol outlines a method to measure Erg1 activity in fungal cell-free extracts using a radiolabeled precursor.[6]

Methodology:

-

Preparation of Microsomes:

-

Grow fungal cells (e.g., S. cerevisiae) to the late log phase and harvest by centrifugation.

-

Wash the cells and disrupt them using a bead mill in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a whole-cell extract by centrifuging at 12,000 x g for 20 minutes.

-

Isolate the microsomal fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour). Resuspend the microsomal pellet in buffer.

-

-

Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture:

-

Microsomal protein (e.g., 0.5-1.0 mg).

-

Cofactors: FAD (e.g., 10 µM), NADPH (e.g., 1 mM).

-

Substrate: [¹⁴C]farnesyl pyrophosphate (FPP). FPP is converted to squalene in situ by the microsomal enzyme squalene synthase (Erg9).

-

Buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to a final volume.

-

-

Reaction: Incubate the reaction mixture at 30°C for a set time (e.g., 30 minutes).

-

Saponification and Extraction:

-

Stop the reaction by adding alcoholic KOH (e.g., 15% KOH in 90% ethanol).

-

Saponify the mixture at 80°C for 1 hour to hydrolyze lipids.

-

Extract the non-saponifiable lipids (containing squalene and its products) into an organic solvent like n-hexane.

-

-

Analysis:

-

Concentrate the hexane (B92381) extract.

-

Separate the lipids using Thin Layer Chromatography (TLC).

-

Visualize and quantify the radiolabeled spots corresponding to squalene, 2,3-oxidosqualene, and lanosterol using a radio-TLC scanner or autoradiography.

-

-

Data Analysis: Calculate the specific activity of squalene epoxidase based on the amount of 2,3-oxidosqualene and lanosterol formed per unit time per mg of protein.

Analysis of Erg24 Inhibition via Sterol Profiling

This protocol provides a whole-cell method to assess the inhibition of Erg24 by analyzing the accumulation of its substrate and other abnormal sterols using radiolabeling and chromatography.[2]

Methodology:

-

Cell Culture and Treatment:

-

Grow fungal cells (e.g., C. albicans) overnight in an appropriate medium.

-

Resuspend the cells in fresh RPMI 1640 medium to a standardized optical density (e.g., OD₅₉₅ = 0.65).

-

Add the test compounds (potential Erg24 inhibitors) at various concentrations and incubate at 30°C with shaking for 2 hours.

-

-

Radiolabeling: Add [2-¹⁴C] acetate to the cultures (e.g., final concentration of 0.1 mCi/L) and incubate for another 2 hours to allow incorporation into the sterol pathway.

-

Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Perform alkaline hydrolysis (saponification) by resuspending the cell pellet in alcoholic KOH and heating at 80°C for 1 hour.

-

Extract the non-saponifiable lipids (NSLs), which include sterols, with n-hexane.

-

-

TLC Analysis:

-

Dry the hexane extract and resuspend it in chloroform.

-

Spot the extracted NSLs onto a silica (B1680970) gel TLC plate.

-

Develop the plate in a solvent system such as benzene:ethyl acetate (9:1).

-

Quantify the radioactive spots corresponding to ergosterol and accumulated precursor sterols using a radioactive TLC scanner.[2]

-

-

LC-MS Analysis (for identification): For precise identification of the accumulated sterols (e.g., ignosterol), analyze the NSL extract using LC/Q-Tof MS.

-

Data Analysis: Determine the IC₅₀ value of the compound by calculating the concentration that causes a 50% reduction in the synthesis of ergosterol compared to the drug-free control.

Conclusion and Future Perspectives

The enzymes of the this compound synthesis pathway, particularly Erg1, Erg11/CYP51, and Erg24, remain cornerstone targets in the fight against fungal diseases. Their essential nature and conservation across pathogenic fungi, coupled with differences from their mammalian counterparts, ensure their continued relevance for drug development. This guide provides a foundational framework of the pathway's key enzymatic players and the methodologies used to study them. While much is known, particularly about CYP51, significant gaps remain in the quantitative understanding of other enzymes like Erg1 and Erg24. Future research focusing on high-resolution structural biology of these enzymes in complex with novel inhibitors, detailed kinetic characterization, and the continued exploration of the pathway's regulatory networks will be essential for overcoming the growing challenge of antifungal resistance and developing the next generation of effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 5. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Squalene epoxidase as a target for manipulation of squalene levels in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 11. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. The sterol C-14 reductase encoded by the Neurospora crassa erg-3 gene: essential charged and polar residues identified by site-specific mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Candida albicans Sterol C-14 Reductase, Encoded by the ERG24 Gene, as a Potential Antifungal Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Unraveling the Genetic Switches of Fungal Sterol Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate genetic regulatory networks governing the biosynthesis of fungisterol, primarily ergosterol (B1671047), a vital component of fungal cell membranes and a key target for antifungal therapies. Understanding these regulatory mechanisms is paramount for the development of novel and effective antifungal drugs and for metabolic engineering efforts aimed at enhancing this compound production for industrial applications.

Introduction to this compound Biosynthesis and its Regulation

Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammals. It plays a crucial role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. The ergosterol biosynthesis pathway (Figure 1) is a complex, multi-step process involving a cascade of enzymatic reactions encoded by the ERG genes. Given its essentiality for fungal viability, this pathway is a well-established target for a major class of antifungal drugs, the azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p/Cyp51A).[1]

The expression of ERG genes is tightly controlled by a sophisticated network of transcription factors that respond to various cellular and environmental cues, including sterol levels, oxygen availability (hypoxia), and iron homeostasis.[2][3] Dysregulation of this network can lead to altered ergosterol production, contributing to antifungal drug resistance and impacting fungal virulence.[4][5]

Key Transcriptional Regulators of Ergosterol Biosynthesis

The genetic regulation of ergosterol production is primarily orchestrated by two major families of transcription factors: the Sterol Regulatory Element Binding Proteins (SREBPs) and the Zn(II)2Cys6 zinc finger proteins, exemplified by Upc2 and Ecm22.

The SREBP Family: Master Regulators of Sterol Homeostasis and Hypoxia Adaptation

Sterol Regulatory Element Binding Proteins (SREBPs) are membrane-bound transcription factors that, upon activation, translocate to the nucleus to regulate the expression of genes involved in sterol biosynthesis.[6] In fungi, SREBPs are not only crucial for maintaining sterol homeostasis but also play a vital role in adaptation to low-oxygen environments (hypoxia), a condition often encountered by pathogenic fungi within a host.[3]

-

SrbA in Aspergillus fumigatus : SrbA is a key SREBP homolog in the opportunistic human pathogen Aspergillus fumigatus. It is essential for growth in hypoxic conditions and for virulence.[4] SrbA directly regulates the expression of several key ERG genes, including erg11A (cyp51A), erg24, and erg25.[4][5] Deletion of srbA leads to a significant reduction in ergosterol content and increased susceptibility to azole antifungal drugs.[5][7]

-

Sre1 in Schizosaccharomyces pombe and Cryptococcus neoformans : The SREBP homolog Sre1 in the fission yeast S. pombe and the pathogenic yeast C. neoformans is also critical for sterol biosynthesis and adaptation to hypoxia.[3][8]

The activation of SREBPs is a multi-step process involving proteolytic cleavage, which is regulated by cellular sterol levels and oxygen availability. This regulatory mechanism ensures that the fungus can adapt its sterol production to changing environmental conditions.

Upc2 and Ecm22: Dual Regulators in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, the transcriptional regulation of ERG genes is primarily controlled by two paralogous zinc-finger transcription factors, Upc2 and Ecm22. These proteins bind to specific DNA sequences known as Sterol Regulatory Elements (SREs), which are present in the promoter regions of many ERG genes. Their binding activity is modulated by intracellular ergosterol levels, providing a direct feedback mechanism to control ergosterol biosynthesis.

Signaling Pathways and Regulatory Networks

The regulation of this compound production involves complex signaling pathways that integrate various cellular signals.

Caption: SREBP signaling pathway for ergosterol regulation.

Quantitative Data on Gene Regulation and this compound Production

The following tables summarize quantitative data from studies on the genetic regulation of ergosterol biosynthesis.

Table 1: Effect of srbA Deletion on Ergosterol Levels in Aspergillus fumigatus

| Strain | Condition | Total Ergosterol (% of Wild Type) | Key Sterol Intermediates Accumulated | Reference |

| Wild Type | Hypoxia | 100% | Ergosterol | [5] |

| ΔsrbA | Hypoxia | Decreased | C-4 methyl sterols | [5] |

Table 2: Transcriptional Regulation of ERG Genes by SrbA in A. fumigatus under Hypoxia

| Gene | Function | Fold Change in ΔsrbA vs. Wild Type (RNA-seq) | Reference |

| erg11A (cyp51A) | Lanosterol 14α-demethylase | Downregulated | [9][10] |

| erg25A | C-4 methyl sterol oxidase | Downregulated | [9][10] |

| erg3B | C-5 sterol desaturase | Downregulated | [9][10] |

| erg24 | C-14 sterol reductase | Downregulated | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal mycelium.

Materials:

-

Fungal mycelium (lyophilized)

-

Methanol

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

n-Hexane

-

Water (HPLC grade)

-

Ergosterol standard

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Saponification:

-

Extraction:

-

Add 1 ml of water and 3 ml of n-hexane to the saponified mixture.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper n-hexane layer to a new glass tube.

-

Repeat the extraction of the aqueous phase with another 3 ml of n-hexane.

-

Pool the n-hexane extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the n-hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 1 ml) of methanol.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the sterols using a C18 column with a mobile phase of methanol:water (e.g., 98:2, v/v) at a flow rate of 1 ml/min.

-

Detect ergosterol by its absorbance at 282 nm.[13]

-

Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

-

Caption: Workflow for ergosterol quantification by HPLC.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the procedure for identifying the genomic binding sites of a transcription factor of interest.

Materials:

-

Fungal culture

-

Formaldehyde (B43269) (37%)

-

Lysis buffer

-

Sonication equipment

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Shear the chromatin into fragments of 200-600 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a standard DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Identify regions of enrichment (peaks) which represent the binding sites of the transcription factor.

-

Caption: Experimental workflow for ChIP-seq analysis.

RNA-sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol describes the workflow for analyzing global changes in gene expression in response to genetic or environmental perturbations.[16][17]

Materials:

-

Fungal cultures (e.g., wild type vs. mutant)

-

RNA extraction kit

-

DNase I

-

mRNA purification kit (optional)

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

RNA Extraction:

-

Grow fungal cultures under the desired conditions.

-

Harvest cells and extract total RNA using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

mRNA Enrichment (Optional):

-

For eukaryotes, enrich for mRNA by selecting for poly(A)-tailed transcripts using oligo(dT) beads.

-

-

Library Preparation:

-

Fragment the mRNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

-

Data Analysis:

Gene Knockout in Saccharomyces cerevisiae using Homologous Recombination

This protocol describes a common method for creating gene deletion mutants in yeast.[20][21]

Materials:

-

Yeast strain

-

Deletion cassette (e.g., a selectable marker gene flanked by sequences homologous to the target gene's upstream and downstream regions)

-

Lithium acetate (B1210297)

-

Polyethylene glycol (PEG)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

Selective growth medium

Procedure:

-

Preparation of Competent Cells:

-

Grow yeast cells to mid-log phase.

-

Harvest and wash the cells.

-

Treat the cells with lithium acetate to make them competent for DNA uptake.

-

-

Transformation:

-

Mix the competent cells with the deletion cassette, single-stranded carrier DNA, and PEG.

-

Heat-shock the mixture at 42°C for 30-45 minutes.

-

-

Selection:

-

Plate the transformation mixture onto a selective medium that allows for the growth of only those cells that have successfully integrated the deletion cassette.

-

-

Verification:

-

Confirm the gene deletion in the resulting colonies by PCR using primers that flank the target gene locus.

-

Conclusion

The genetic regulation of this compound biosynthesis is a complex and highly coordinated process involving a network of transcription factors and signaling pathways. A thorough understanding of these regulatory mechanisms is crucial for the development of new antifungal strategies that can overcome the challenge of drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate these intricate networks, ultimately paving the way for novel therapeutic interventions and biotechnological advancements.

References

- 1. mdpi.com [mdpi.com]

- 2. waters.com [waters.com]

- 3. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sterol-Regulatory Element Binding Protein Is Required for Cell Polarity, Hypoxia Adaptation, Azole Drug Resistance, and Virulence in Aspergillus fumigatus | PLOS Pathogens [journals.plos.org]

- 5. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterol regulatory element binding proteins in fungi: hypoxic transcription factors linked to pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. SREBP Coordinates Iron and Ergosterol Homeostasis to Mediate Triazole Drug and Hypoxia Responses in the Human Fungal Pathogen Aspergillus fumigatus | PLOS Genetics [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. ChIP-seq analysis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]

- 17. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 19. m.youtube.com [m.youtube.com]

- 20. yeastorfanproject.com [yeastorfanproject.com]

- 21. Targeted Gene Deletion in Saccharomyces cerevisiae and Schizosaccharomyces pombe | Springer Nature Experiments [experiments.springernature.com]

Fungisterol: A Versatile Precursor to a Spectrum of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungisterol, predominantly known as ergosterol (B1671047), is the principal sterol in most fungi, analogous to cholesterol in animals and phytosterols (B1254722) in plants. Beyond its structural role in maintaining the integrity and fluidity of fungal cell membranes, this compound serves as a crucial precursor to a diverse array of bioactive molecules with significant applications in medicine, agriculture, and nutrition. This technical guide provides a comprehensive overview of the transformation of this compound into key bioactive compounds, detailing the synthetic pathways, experimental protocols, and the biological activities of its derivatives. The information is tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile natural product.

Conversion of this compound to Vitamin D2 (Ergocalciferol)

The photochemical conversion of this compound (ergosterol) to vitamin D2 is one of the most well-known and commercially significant transformations. This process mimics the natural synthesis of vitamin D in the skin upon exposure to sunlight.

Biosynthetic Pathway

The conversion is a non-enzymatic process initiated by ultraviolet (UV) radiation, specifically UVB (280-315 nm), which breaks the B-ring of the ergosterol molecule to form pre-vitamin D2. This unstable intermediate then undergoes a temperature-dependent isomerization to form the stable vitamin D2 (ergocalciferol).[1]

Caption: Photochemical conversion of this compound to vitamin D2.

Quantitative Data

The efficiency of vitamin D2 synthesis is influenced by several factors, including the intensity and duration of UV exposure, temperature, and the physical state of the ergosterol-containing material.

| Parameter | Condition | Vitamin D2 Yield (µg/g dry weight) | Reference |

| UV-B Exposure Time | 10.4 minutes | 741.50 ± 23.75 | [2] |

| UV-B Intensity | 1.36 W/m² | 741.50 ± 23.75 | [2] |

| Temperature | 26.33 °C | 741.50 ± 23.75 | [2] |

| UV-B Exposure on Mushroom Powder | 10 minutes at 1.14 W/m² | 498.10 | [3] |

| UV-C on Mushroom Suspension | 2 hours at 30 cm distance | up to 275 | [4] |

Experimental Protocol: Laboratory-Scale Synthesis of Vitamin D2

This protocol describes the UV irradiation of a this compound solution to produce vitamin D2.

Materials:

-

This compound (Ergosterol)

-

Ethanol (B145695) (or other suitable solvent)

-

Quartz reaction vessel

-

UVB lamp (e.g., 290-315 nm peak emission)

-

Stirring plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of this compound in ethanol in the quartz reaction vessel. The concentration may vary, but a starting point of 1 mg/mL is common.

-

Place the vessel on a stirring plate and begin stirring to ensure uniform exposure to UV light.

-

Position the UVB lamp at a fixed distance from the reaction vessel. The distance will affect the intensity and should be optimized.

-

Irradiate the solution for a predetermined duration. It is advisable to take aliquots at different time points to monitor the conversion process by HPLC.

-

After irradiation, the solvent can be evaporated under reduced pressure.

-

The resulting residue, containing vitamin D2 and unreacted ergosterol, can be purified using techniques like column chromatography or preparative HPLC.

Signaling Pathway of Vitamin D2

Once ingested and absorbed, vitamin D2 is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D2 (calcitriol). Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on DNA, regulating the transcription of target genes involved in calcium homeostasis and other physiological processes.[5][6][7]

Caption: Simplified signaling pathway of Vitamin D2.

This compound as a Precursor to Brassinosteroids

Brassinosteroids are a class of plant steroid hormones that regulate various aspects of plant growth and development. While campesterol (B1663852) is the direct precursor in plants, the structural similarity of this compound makes it a relevant starting material for the synthesis of brassinosteroid analogues.

Biosynthetic and Synthetic Pathways

In plants, the biosynthesis of brassinolide, a potent brassinosteroid, from campesterol involves a series of oxidation and reduction reactions.[8][9] This natural pathway provides a roadmap for the chemical synthesis of brassinosteroids from sterol precursors like this compound. The key steps involve modifications to both the sterol nucleus and the side chain.

Caption: General synthetic workflow for brassinosteroid analogues.

Experimental Protocol: Conceptual Synthesis of a Brassinosteroid Analogue from a this compound-type Precursor

This conceptual protocol outlines the key transformations for synthesizing a brassinosteroid analogue.

Materials:

-

This compound or a suitable derivative

-

Reagents for side-chain modification (e.g., oxidizing agents)

-

Reagents for dihydroxylation (e.g., osmium tetroxide)

-

Reagents for Baeyer-Villiger oxidation (e.g., meta-chloroperoxybenzoic acid)

-

Appropriate solvents and purification materials

Procedure:

-

Side Chain Modification: The side chain of the this compound precursor is modified to introduce the desired functional groups, which may involve oxidation to form a ketone.

-

Ring A/B Dihydroxylation: The A and B rings of the sterol nucleus are dihydroxylated to introduce vicinal diols, a characteristic feature of many brassinosteroids. This is often achieved using osmium tetroxide.

-

Lactone Formation: A Baeyer-Villiger oxidation is performed to introduce a lactone into the B-ring, a key structural element for high biological activity in many brassinosteroids.

-

Purification: Each step is followed by appropriate workup and purification techniques, such as column chromatography, to isolate the desired intermediate.

Brassinosteroid Signaling Pathway

Brassinosteroids are perceived by a cell surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1).[9][10][11] Binding of a brassinosteroid to BRI1 leads to the activation of a signaling cascade that ultimately results in changes in gene expression, promoting cell elongation and division.

Caption: Simplified brassinosteroid signaling pathway.

Ergosterol Peroxide: A Bioactive Derivative with Therapeutic Potential

Ergosterol peroxide is a naturally occurring derivative of this compound found in many fungi. It is formed by the reaction of ergosterol with singlet oxygen and has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[12][13]

Synthesis

Ergosterol peroxide can be synthesized from ergosterol through a photosensitized reaction with oxygen.[13][14]

Caption: Synthesis of ergosterol peroxide from ergosterol.

Quantitative Data on Bioactivity

The biological activity of ergosterol peroxide has been demonstrated in various in vitro studies.

| Cell Line | Activity | IC50 (µM) | Reference |

| HepG2 (Liver Cancer) | Cytotoxicity | Varies by derivative | [14] |

| SK-Hep1 (Liver Cancer) | Cytotoxicity | Varies by derivative | [14] |

| MCF-7 (Breast Cancer) | Cytotoxicity | Varies by derivative | [14] |

| RAW 264.7 (Macrophage) | Anti-inflammatory | - | [12] |

Experimental Protocol: Synthesis of Ergosterol Peroxide

This protocol describes the photosensitized synthesis of ergosterol peroxide.

Materials:

-

Ergosterol

-

Photosensitizer (e.g., Rose Bengal, Methylene Blue)

-

Solvent (e.g., pyridine, methanol)

-

Oxygen source (e.g., air pump or oxygen cylinder)

-

Light source (e.g., tungsten lamp)

-

Reaction flask

Procedure:

-

Dissolve ergosterol and a catalytic amount of the photosensitizer in the chosen solvent in the reaction flask.

-

While stirring, irradiate the solution with the light source.

-

Simultaneously, bubble oxygen through the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the light source and stop the oxygen flow.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield pure ergosterol peroxide. A yield of 64% has been reported.[13]

Other Bioactive Derivatives of this compound

This compound serves as a scaffold for the synthesis of a variety of other bioactive molecules, including:

-

Antifungal Agents: Derivatives of this compound can be designed to interfere with the ergosterol biosynthesis pathway in pathogenic fungi, leading to novel antifungal drugs.[3][15][16] Azole antifungals, for example, inhibit the 14α-demethylase enzyme in this pathway.[1]

-

Anti-inflammatory Compounds: Ergosterol and its derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB.[12][17][18][19]

-

Ergosterol Esters: Esterification of the 3-hydroxyl group of ergosterol can modify its physicochemical properties, such as solubility, and can lead to derivatives with altered or enhanced biological activities.[17]

Conclusion

This compound is a remarkably versatile precursor for a wide range of bioactive molecules. Its ready availability from fungal sources and its amenability to chemical modification make it an attractive starting material for the development of new pharmaceuticals, nutraceuticals, and agricultural products. The transformations of this compound into vitamin D2, brassinosteroid analogues, and ergosterol peroxide highlight the diverse biological activities that can be accessed from this single precursor. Further research into the synthesis and biological evaluation of novel this compound derivatives holds significant promise for future drug discovery and development efforts.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]

- 8. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 9. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Ergosteroid Derivatives from the Coral-Associated Fungi Penicillium oxalicum HL-44 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

The Pivotal Role of Fungisterol in Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungisterols, with ergosterol (B1671047) being the most prominent member, are indispensable components of fungal cell membranes, playing a critical role analogous to that of cholesterol in mammalian cells. This technical guide provides an in-depth exploration of the multifaceted role of fungisterols in maintaining fungal cell membrane integrity. It delves into the biosynthesis of these vital sterols, their influence on the biophysical properties of the cell membrane, and the signaling pathways that govern their production. Furthermore, this guide offers detailed protocols for key experimental techniques used to study fungisterols and presents quantitative data to illustrate their impact on membrane characteristics. The unique presence and essential functions of fungisterols in fungi make them a prime target for antifungal drug development, a topic also explored herein.

Introduction: The Fungal-Specific Sterol

Fungisterols are a class of sterols unique to fungi, with ergosterol (ergosta-5,7,22-trien-3β-ol) being the most abundant and well-characterized.[1] Unlike animal cells which utilize cholesterol, fungi rely on ergosterol and other fungisterols to perform essential functions within their cell membranes.[2] This distinction is fundamental to the selective toxicity of many antifungal drugs.[3] Fungisterols are crucial for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[4][5] They are also involved in regulating the activity of membrane-bound proteins and are implicated in cellular processes such as endocytosis and cell cycle progression.[5][6] The absence or alteration of fungisterols leads to severe defects in membrane function, increased susceptibility to stress, and often, cell death.[4]

The Architecture of Fungal Membranes: The Role of Fungisterol

The fungal plasma membrane is a dynamic structure composed primarily of phospholipids, sphingolipids, and proteins. Fungisterols, particularly ergosterol, are integral to this architecture, influencing its physical properties and biological functions.

Maintenance of Membrane Fluidity and Order

Ergosterol modulates the fluidity of the fungal cell membrane in a temperature-dependent manner. At physiological temperatures, it decreases membrane fluidity and increases rigidity by ordering the acyl chains of phospholipids.[7] This ordering effect is crucial for maintaining a stable yet dynamic membrane environment suitable for the proper functioning of embedded proteins.[4] The presence of ergosterol helps to prevent the membrane from becoming too fluid at high temperatures and too rigid at low temperatures.

Regulation of Membrane Permeability

A key function of the cell membrane is to act as a selective barrier. Ergosterol plays a vital role in regulating the permeability of the fungal membrane, preventing the uncontrolled passage of ions and small molecules.[5] Depletion of ergosterol leads to a more permeable membrane, which can disrupt cellular homeostasis and contribute to cell death.[8]

Formation of Sterol-Rich Membrane Domains

Ergosterol, in conjunction with sphingolipids, is involved in the formation of specialized microdomains within the fungal plasma membrane, often referred to as lipid rafts.[9] These sterol-rich domains are thought to be important for organizing cellular processes by concentrating specific proteins involved in signal transduction, nutrient transport, and cell wall synthesis.[9]

Influence on Membrane-Bound Proteins

The activity of many membrane-bound enzymes and transport proteins is dependent on the surrounding lipid environment.[5] Ergosterol is essential for the proper function of several of these proteins, including the plasma membrane H+-ATPase, which is vital for maintaining the electrochemical gradient across the membrane.[9]

Quantitative Impact of Ergosterol on Membrane Properties

The following tables summarize quantitative data from various studies on the effect of ergosterol on key biophysical properties of fungal and model membranes.

| Property Measured | Fungal Species/Model System | Ergosterol Concentration | Observed Effect | Reference |

| Membrane Fluidity (Fluorescence Anisotropy) | Candida albicans spheroplasts | erg2 and erg16 mutants (ergosterol deficient) | Decreased fluorescence polarization values (higher fluidity) in ergosterol-deficient mutants compared to wild-type. | [10] |

| Liposomes (Mitochondrial membranes) | 10 µM DPH | Increased fluorescence polarization with the addition of membrane fluidizing agents. | [11] | |

| Membrane Permeability | Cryptococcus neoformans | ysp2Δ mutant (abnormal ergosterol accumulation) | Increased capsule permeability in the ysp2Δ mutant. | [12] |

| Membrane Thickness | DMPC bilayer (simulation) | ~25 mol % | Increase in bilayer thickness from 3.31 nm to 4.15 nm with ergosterol. | [7] |

| Area per Lipid | Phospholipid bilayers (simulation) | Increasing ergosterol concentration | Reduction in the surface area per lipid. | [7] |

| Compressibility Modulus | Phospholipid bilayers (simulation) | Increasing ergosterol concentration | Increase in the area compressibility modulus. | [7] |

| Lateral Diffusion of Lipids | Phospholipid bilayers (simulation) | Increasing ergosterol concentration | Reduction in the lateral diffusion of lipids. | [7] |

| Property | Wild-Type C. albicans | erg2 Mutant | erg16 Mutant | Reference |

| Diffusion Coefficient of FAST-DiI (x 10⁻⁹ cm²/s) | ~1.5 | ~2.5 | ~3.0 | [10] |

| Steady-State Fluorescence Polarization (DPH) | ~0.28 | ~0.24 | ~0.22 | [10] |

This compound Biosynthesis and Its Regulation

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[13] It begins with the mevalonate (B85504) pathway, leading to the synthesis of farnesyl pyrophosphate (FPP). FPP is then converted to squalene (B77637), which undergoes a series of cyclization, demethylation, desaturation, and reduction reactions to form ergosterol.[6] This pathway involves over 20 enzymes, many of which are targets for antifungal drugs.[5]

The Ergosterol Biosynthesis Pathway

Caption: The Ergosterol Biosynthesis Pathway.

Signaling Pathways Regulating Ergosterol Biosynthesis